2,5-Dimethyl-2-ethylhexanoic acid

Regulatory Compliance Toxicology Industrial Safety

2,5-Dimethyl-2-ethylhexanoic acid (CAS 24353-79-5) is a branched-chain C10 carboxylic acid and a primary component of the commercial mixture known as neodecanoic acid. It is a member of the trialkylacetic acid class, characterized by a fully substituted α-carbon, which confers high thermal and hydrolytic stability.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 24353-79-5
Cat. No. B031094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-2-ethylhexanoic acid
CAS24353-79-5
Synonyms2,5-Dimethyl-2-ethylhexanoic Acid;  2-Ethyl-2,5-dimethylhexanoic Acid;  2-Ethyl-2,5-dimethyl-Hexanoic Acid
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCC(C)(CCC(C)C)C(=O)O
InChIInChI=1S/C10H20O2/c1-5-10(4,9(11)12)7-6-8(2)3/h8H,5-7H2,1-4H3,(H,11,12)
InChIKeyPKJSRUTWBDIWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml at 25 °C: 0.025 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-2-ethylhexanoic Acid (CAS 24353-79-5): A C10 Trialkylacetic Acid Isomer for Specialty Metal Carboxylates and Safer Industrial Formulations


2,5-Dimethyl-2-ethylhexanoic acid (CAS 24353-79-5) is a branched-chain C10 carboxylic acid and a primary component of the commercial mixture known as neodecanoic acid [1]. It is a member of the trialkylacetic acid class, characterized by a fully substituted α-carbon, which confers high thermal and hydrolytic stability. Predicted physicochemical data include a boiling point of 262.1±8.0 °C and an ACD/LogP of 3.42 . Its molecular weight of 172.26 g/mol and branched structure differentiate it from linear and less-substituted acids, influencing its solubility, reactivity, and regulatory profile.

Why Simple 2-Ethylhexanoic Acid or Other C10 Acids Cannot Be Directly Substituted for 2,5-Dimethyl-2-ethylhexanoic Acid


Industrial substitution among C8-C10 branched acids is often attempted based solely on molecular weight; however, this practice fails to account for critical differences in regulatory classification, metal soap performance, and safety. The α-branching pattern of 2,5-dimethyl-2-ethylhexanoic acid—a trialkylacetic acid—confers distinct physicochemical properties compared to mono-branched 2-ethylhexanoic acid (2-EHA) or other neodecanoic acid isomers [1]. Most critically, 2-EHA and its salts are now classified as Reprotoxic Category 1B by ECHA [2], creating procurement and formulation liabilities that do not apply to 2,5-dimethyl-2-ethylhexanoic acid or the neodecanoic acid mixture. Quantitative differences in acid value, lipophilicity, and low-temperature stability further compound these issues, directly impacting downstream synthesis efficiency and final product quality. The evidence below establishes that generic substitution is not a scientifically sound or regulatorily prudent strategy.

Quantitative Differential Evidence: 2,5-Dimethyl-2-ethylhexanoic Acid vs. Key Industrial Analogs


Regulatory Safety: Reprotoxic Classification of 2-Ethylhexanoic Acid vs. Non-CMR Profile of Neodecanoic Acid (Containing 2,5-Dimethyl-2-ethylhexanoic Acid)

The European Chemicals Agency (ECHA) has officially reclassified 2-ethylhexanoic acid (2-EHA) and most of its salts as Reprotoxic Category 1B (H360D), effective November 2023 [1]. This classification triggers strict handling and labeling requirements and prohibits its use in consumer-facing applications like CertiPUR-US certified foams [2]. In contrast, 2,5-dimethyl-2-ethylhexanoic acid, as a key component of neodecanoic acid (CAS 26896-20-8), is not subject to this CMR classification and is promoted by major suppliers as a safer alternative . The ICSC for neodecanoic acid lists only acute hazards (combustible, eye irritation) with no reproductive toxicity warning [3].

Regulatory Compliance Toxicology Industrial Safety

Metal Soap Synthesis Efficiency: Acid Value of Neodecanoic Acid vs. 2-Ethylhexanoic Acid

Acid value is a critical specification for stoichiometric control in metal carboxylate synthesis. 2,5-Dimethyl-2-ethylhexanoic acid, as the major component of neodecanoic acid, contributes to a significantly lower acid value range of 320-340 mg KOH/g . In comparison, 2-ethylhexanoic acid (2-EHA) has a much higher acid value, typically reported between 385 and 395 mg KOH/g [1]. This difference is directly linked to the higher molecular weight of the C10 neodecanoic acid (172.26 g/mol) versus the C8 2-EHA (144.21 g/mol) .

Metal Carboxylates Catalyst Synthesis Paint Driers

Lipophilicity and Solubility Profile: XLogP3 of 2,5-Dimethyl-2-ethylhexanoic Acid vs. 2-Ethylhexanoic Acid

The calculated partition coefficient (XLogP3) for 2,5-dimethyl-2-ethylhexanoic acid is 3.2 [1], while the experimental log P for 2-ethylhexanoic acid is 2.579 [2]. This higher lipophilicity, a result of the additional carbon branching, is further supported by the ACD/LogP predicted value of 3.42 .

Solubility LogP Formulation

Bulk Low-Temperature Stability: Neodecanoic Acid vs. 2-Ethylhexanoic Acid

The highly branched trialkylacetic structure of 2,5-dimethyl-2-ethylhexanoic acid and its neodecanoic acid isomers contributes to excellent low-temperature stability. Neodecanoic acid, which contains 2,5-dimethyl-2-ethylhexanoic acid as a major isomer, is reported to have a melting point of -39°C [1] and is described as having excellent low-temperature stability in comparative product literature . In contrast, 2-ethylhexanoic acid, with a melting point of -59°C [2], is noted to have poor low-temperature stability in the same comparative source . While both materials remain liquid at room temperature, the broader handling advantage of neodecanoic acid is likely related to the propensity of 2-EHA to crystallize or form solid phases in formulations under certain conditions.

Storage Handling Cold-Flow Properties

Priority Application Scenarios for 2,5-Dimethyl-2-ethylhexanoic Acid Based on Quantified Differentiation


Synthesis of Metal Carboxylate Catalysts and Driers in Compliance-Sensitive Industries

For formulators of metal carboxylate catalysts (e.g., cobalt, manganese, zirconium) used in paints, coatings, and polyurethane foams, 2,5-dimethyl-2-ethylhexanoic acid offers a safer alternative to 2-ethylhexanoic acid. The non-CMR classification of the neodecanoic acid mixture directly addresses the reprotoxic liability now associated with 2-EHA [1]. This is particularly critical for producers targeting EU markets or seeking certifications like CertiPUR-US [2]. Users must adjust stoichiometry for the lower acid value of 320-340 mg KOH/g versus 2-EHA's 385-395 mg KOH/g .

Formulation of High-Performance Lubricant Additives and Metalworking Fluids

The enhanced lipophilicity of 2,5-dimethyl-2-ethylhexanoic acid (XLogP3 3.2 [3]) compared to 2-ethylhexanoic acid (log P 2.58 [4]) translates to superior solubility in hydrocarbon base oils. This makes it an advantageous building block for esters used as synthetic lubricants and corrosion inhibitors. The excellent low-temperature stability of neodecanoic acid [5] ensures reliable handling and performance in cold-weather applications, a reported weakness of 2-EHA .

Environmental Estrogenicity Screening Research

2,5-Dimethyl-2-ethylhexanoic acid is a validated chemical probe for evaluating the estrogenic potential of environmental contaminants . Researchers requiring this specific isomer for structure-activity relationship (SAR) studies or as a reference standard in bioassays should source the pure compound (CAS 24353-79-5) rather than relying on commercial neodecanoic acid mixtures, which contain multiple isomers with potentially varying biological activities.

Stabilizer Precursors for Halogenated Polymers (e.g., PVC)

The trialkylacetic acid structure of 2,5-dimethyl-2-ethylhexanoic acid confers high thermal and hydrolytic stability [6], a prerequisite for metal salts used as PVC heat stabilizers. When formulating barium, cadmium, or zinc carboxylates, the branched neodecanoic acid backbone (of which this compound is a part) provides enhanced compatibility and a lower volatility profile compared to shorter-chain linear or less-branched acids, contributing to extended thermal stability of the final polymer product [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethyl-2-ethylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.